molecular formula C36H40N2O10S B1197998 Stephaglabrine CAS No. 32410-24-5

Stephaglabrine

Cat. No.: B1197998
CAS No.: 32410-24-5
M. Wt: 692.8 g/mol
InChI Key: WQXNJLWZONPQQK-WFEKIRLUSA-N
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Description

Stephaglabrine is an alkaloid compound derived from the plant Stephania glabra, which belongs to the Menispermaceae family. This compound is known for its diverse pharmacological properties, including anticholinesterase activity, which makes it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stephaglabrine can be synthesized through the extraction of Stephania glabra roots. The process involves treating the roots with xylene in an alkaline solution, followed by further processing with sulfuric acid . Another method involves cultivating Stephania glabra cells in a bioreactor with agitation and aeration of the culture suspension .

Industrial Production Methods: In the biotechnological industry, stepharine sulfate, a derivative of this compound, is obtained from the cell culture of Stephania glabra tissue. This involves quantitative determination using thin layer chromatography and the Nastyukov color test for identification .

Chemical Reactions Analysis

Types of Reactions: Stephaglabrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Mechanism of Action

Stephaglabrine exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synaptic junctions. This results in enhanced neuromuscular transmission and repeated muscle contractions . Additionally, this compound’s effects on mitochondrial oxidative phosphorylation contribute to its complex mechanism of action .

Comparison with Similar Compounds

Uniqueness of Stephaglabrine: this compound stands out due to its potent anticholinesterase activity and its ability to induce repeated muscle contractions. Its unique mechanism of action involving mitochondrial uncoupling further distinguishes it from other similar compounds .

Properties

IUPAC Name

(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXNJLWZONPQQK-WFEKIRLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954173
Record name Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32410-24-5
Record name Stephaglabrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Stephaglabrine at the neuromuscular junction?

A1: this compound, alongside Sanguinarine, exhibits anti-cholinesterase properties. This leads to repeated muscle contractions due to the accumulation of acetylcholine at the neuromuscular junction. [, ]

Q2: How does this compound compare to other alkaloids like Glaucine and Sanguinarine in its effects on miniature end-plate potentials (MEPPs)?

A2: All three alkaloids (this compound, Glaucine, and Sanguinarine), along with Berberine, reduce the amplitude of spontaneous MEPPs in frog neuromuscular junctions. At low concentrations, they decrease MEPP frequency, but at higher concentrations, they increase it. [, ] Sanguinarine shows the most potent effect, potentially due to its impact on mitochondrial oxidative phosphorylation. [, ] Notably, Glaucine only induces muscle contractions at high concentrations, unlike this compound and Sanguinarine. [, ]

Q3: Beyond its effects on neuromuscular transmission, are there any therapeutic applications being explored for this compound?

A3: Yes, research suggests that this compound sulfate may hold potential for treating demyelinating diseases of the nervous system. Studies indicate it could promote the recovery of the myelin sheath of nerve fibers. []

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